An In-depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid: Properties, Reactivity, and Applications
Introduction
4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2) is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in organic synthesis, materials science, and pharmaceutical development.[1] Its unique trifunctional structure—comprising a carboxylic acid, a hydroxymethyl group, and a nitro group—makes it a highly versatile building block for constructing complex molecular architectures.[1][2] The electronic interplay between the electron-donating hydroxymethyl group and the strongly electron-withdrawing nitro and carboxyl groups imparts a distinct reactivity profile, enabling selective transformations at each functional site. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Profile
The fundamental properties of a compound dictate its handling, storage, and application. 4-(Hydroxymethyl)-3-nitrobenzoic acid is typically supplied as a light yellow to yellow solid and should be stored in a dry, sealed container at room temperature to ensure its stability.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 82379-38-2 | [3] |
| Molecular Formula | C₈H₇NO₅ | [1][3] |
| Molecular Weight | 197.15 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 412.9 ± 40.0 °C (Predicted) | [1] |
| Density | 1.544 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.46 ± 0.10 (Predicted) | [1] |
| Purity (Typical) | ≥97% | |
| Storage | Sealed in dry, room temperature | [1] |
Safety and Handling
As a laboratory chemical, proper handling is paramount. 4-(Hydroxymethyl)-3-nitrobenzoic acid is classified as harmful if swallowed.
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statement: H302 (Harmful if swallowed)
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Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, gloves, and a lab coat, is essential. Key precautionary statements include P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Structural and Spectroscopic Characterization
Accurate characterization is the bedrock of chemical synthesis. The structure of 4-(Hydroxymethyl)-3-nitrobenzoic acid lends itself to unambiguous identification through standard spectroscopic techniques.
Figure 1: Chemical structure of 4-(Hydroxymethyl)-3-nitrobenzoic acid.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons will appear as multiplets or doublets in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and carboxyl groups. The benzylic protons of the hydroxymethyl group (–CH₂OH) would likely present as a singlet around 4.5-5.0 ppm. The alcohol and carboxylic acid protons will appear as broad singlets that are exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will feature a signal for the carboxylic carbon (~165-170 ppm), signals for the aromatic carbons (120-150 ppm), and a signal for the hydroxymethyl carbon (~60-65 ppm). The positions of the aromatic carbons are heavily influenced by the attached functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3200-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively).
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Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to its molecular weight (197.15 g/mol ) would be expected in the mass spectrum, along with characteristic fragmentation patterns such as the loss of H₂O, OH, and NO₂.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(Hydroxymethyl)-3-nitrobenzoic acid lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to building more complex molecules, a cornerstone of modern drug discovery and materials science.[1][2] The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[4]
Figure 2: Reactivity map illustrating key transformations.
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Reactions at the Carboxylic Acid Group: The benzoic acid moiety is a versatile handle for forming esters and amides.[1][2]
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Esterification: This is readily achieved under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) or by conversion to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with an alcohol.[5] This is often the first step to protect the acid functionality or to modulate the compound's solubility and electronic properties.
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Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides, a critical linkage in many biologically active molecules.
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Reactions at the Hydroxymethyl Group: The primary alcohol can be selectively targeted.
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Oxidation: Selective oxidation to an aldehyde (4-formyl-3-nitrobenzoic acid) can be accomplished using mild reagents like manganese dioxide (MnO₂) or PCC. Stronger oxidation would yield the dicarboxylic acid.
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Etherification: The hydroxyl group can be converted into an ether, for example, via the Williamson ether synthesis.
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Nucleophilic Substitution: Conversion to a halide (e.g., with SOCl₂ or PBr₃) transforms the hydroxymethyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.
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Reactions at the Nitro Group: The nitro group is arguably its most powerful synthetic handle.
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Reduction to an Amine: The transformation of the nitro group to an amino group is one of the most valuable reactions for this compound.[2] This is reliably achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or by using reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6][7] The resulting 3-amino-4-(hydroxymethyl)benzoic acid is a key intermediate for dyes, polymers, and pharmaceuticals.[6]
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Experimental Protocols
The following protocols are illustrative examples of common transformations involving this scaffold. Researchers should always perform a thorough risk assessment before undertaking any new procedure.
Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)-3-nitrobenzoate
This protocol demonstrates the protection of the carboxylic acid via esterification, a common first step in a multi-step synthesis.
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Suspend 4-(Hydroxymethyl)-3-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride (1.5 eq) dropwise while stirring. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. Adding it slowly at 0°C controls the exothermic reaction.
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Remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[8]
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol showcases the conversion to the versatile aniline derivative.
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In a flask suitable for hydrogenation, dissolve the nitro-compound (e.g., methyl 4-(hydroxymethyl)-3-nitrobenzoate) (1.0 eq) in a solvent like ethanol or ethyl acetate.
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Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).
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Seal the vessel and purge thoroughly with nitrogen or argon gas.
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Introduce hydrogen gas (via a balloon or a pressurized hydrogenation apparatus) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude amino compound.[6]
Conclusion
4-(Hydroxymethyl)-3-nitrobenzoic acid is a powerful and versatile synthetic intermediate. Its value is derived from its trifunctional nature, which allows for selective and sequential chemical modifications. A thorough understanding of the reactivity of each functional group—the carboxylic acid's capacity for coupling, the hydroxymethyl's potential for oxidation or substitution, and the nitro group's facile reduction to a key amine—empowers chemists to strategically design and execute complex synthetic routes. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the pursuit of novel materials and therapeutics.
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